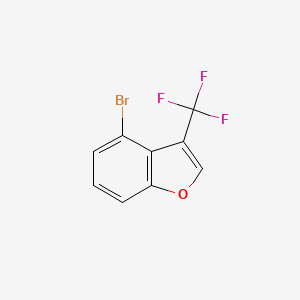

4-Bromo-3-(trifluoromethyl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrF3O |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

4-bromo-3-(trifluoromethyl)-1-benzofuran |

InChI |

InChI=1S/C9H4BrF3O/c10-6-2-1-3-7-8(6)5(4-14-7)9(11,12)13/h1-4H |

InChI Key |

ITYVGHMUOCTJES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CO2)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 3 Trifluoromethyl Benzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Moiety

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. In the case of 4-Bromo-3-(trifluoromethyl)benzofuran, the reaction's feasibility and regioselectivity are dictated by the combined electronic effects of the bromine atom, the trifluoromethyl group, and the fused furan (B31954) ring.

The trifluoromethyl (CF₃) group at the C3 position is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect significantly deactivates the entire aromatic system toward electrophilic attack. mdpi.comyoutube.com Such deactivation means that EAS reactions on this molecule would likely require harsh conditions and may proceed slowly, if at all. The CF₃ group is known to be a meta-director on a simple benzene (B151609) ring. youtube.com

The bromine atom at the C4 position is also a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate lone-pair electron density to the ring, making it an ortho, para-director. libretexts.org

Functional Group Interconversions of the Bromine Atom

The bromine atom at the C4 position is a versatile handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The C-Br bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Palladium-catalyzed reactions are particularly effective for this purpose:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is a widely used method for synthesizing biaryl compounds. mdpi.comwikipedia.orglibretexts.org

Heck-Mizoroki Reaction: This involves the coupling of the aryl bromide with an alkene, creating a new substituted alkene. ccspublishing.org.cnwikipedia.org This method is effective for forming C(sp²)-C(sp²) bonds.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylalkyne. The process typically uses palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgresearchgate.net

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, this reaction couples the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org

Beyond palladium catalysis, the bromine atom can undergo lithium-halogen exchange upon treatment with a strong organolithium reagent (e.g., n-BuLi or t-BuLi). This generates a highly nucleophilic aryllithium species, which can then react with a wide variety of electrophiles to introduce new functional groups. growingscience.com

The following table summarizes key transformations of the C4-bromo group.

| Reaction Name | Coupling Partner/Reagent | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C4-Aryl/Alkenyl Derivative | Pd Catalyst, Base |

| Heck Reaction | Alkene (H₂C=CHR) | C4-Alkenyl Derivative | Pd Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | C4-Alkynyl Derivative | Pd Catalyst, Cu(I), Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C4-Amino Derivative | Pd Catalyst, Ligand, Base |

| Lithium-Halogen Exchange | 1. R-Li 2. Electrophile (E⁺) | C4-Functionalized Derivative (R-E) | 1. Organolithium 2. Electrophile |

Reactivity Profiles of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its high stability and general lack of reactivity under common synthetic conditions. This inertness is attributed to the exceptional strength of the carbon-fluorine bond. mdpi.com

The primary role of the CF₃ group in this compound is electronic and steric. As a potent electron-withdrawing substituent, it significantly influences the reactivity of the benzofuran ring system, primarily by deactivating it towards electrophilic attack. mdpi.comyoutube.com Its presence also enhances the lipophilicity of the molecule, a property often exploited in medicinal chemistry to improve metabolic stability and cell membrane permeability. mdpi.com

While transformations of an aromatic CF₃ group are known, they typically require harsh reagents such as superacids or specific Lewis acids, which can lead to decomposition. nih.gov For a molecule like this compound, such conditions would likely not be selective and could degrade the benzofuran core. Therefore, for most synthetic applications, the CF₃ group is considered a robust and non-reactive spectator group.

Derivatization at the Furan Ring System

With the C3 position occupied by the trifluoromethyl group, the primary site for derivatization on the furan portion of the molecule is the C2 position. The proton at C2 is the most acidic proton on the benzofuran ring system, a property that can be exploited for functionalization. hw.ac.uk The adjacent electron-withdrawing CF₃ group at C3 would further enhance the acidity of the C2 proton, making it more susceptible to deprotonation.

A common strategy for functionalizing this position is deprotonative metalation . This involves treating the molecule with a strong base, such as an organolithium reagent like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to selectively remove the C2 proton. This generates a potent C2-lithiated nucleophile, which can then be quenched with a variety of electrophiles to install new functional groups. researchgate.net

Furthermore, modern synthetic methods involving direct C-H activation offer alternative routes to C2 functionalization. These reactions, often catalyzed by transition metals like palladium, can form new bonds directly at the C2 position without the need for pre-functionalization. nsf.govnih.gov

The table below illustrates potential derivatization reactions at the C2 position following a deprotonation-electrophilic quench sequence.

| Reagents | Electrophile | Installed Group at C2 |

|---|---|---|

| 1. Strong Base (e.g., n-BuLi) 2. CO₂ | Carbon Dioxide | Carboxylic Acid (-COOH) |

| 1. Strong Base (e.g., n-BuLi) 2. R-CHO | Aldehyde | Secondary Alcohol (-CH(OH)R) |

| 1. Strong Base (e.g., n-BuLi) 2. R₂C=O | Ketone | Tertiary Alcohol (-C(OH)R₂) |

| 1. Strong Base (e.g., n-BuLi) 2. R-X | Alkyl Halide | Alkyl Group (-R) |

| 1. Strong Base (e.g., n-BuLi) 2. I₂ | Iodine | Iodide (-I) |

Derivatives and Analogues of 4 Bromo 3 Trifluoromethyl Benzofuran

Design and Synthesis of Variously Substituted Benzofuran (B130515) Derivatives Utilizing the Title Compound

The bromine atom at the C4-position of 4-bromo-3-(trifluoromethyl)benzofuran is a key functional group for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted benzofuran analogues. The trifluoromethyl group at the C3-position is generally stable under these conditions and serves to modulate the electronic and pharmacokinetic properties of the resulting derivatives. researchgate.net

Palladium-catalyzed reactions are particularly prominent in the functionalization of aryl halides. bepls.com Methodologies such as the Suzuki-Miyaura coupling, which utilizes boronic acids, the Stille coupling with organostannanes, the Heck reaction with alkenes, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines are all applicable for introducing diverse substituents at the C4-position. nih.govacs.org These reactions provide reliable pathways to aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups, respectively.

The following table illustrates potential synthetic transformations for creating substituted derivatives from the title compound.

| Reaction Type | Reagent/Catalyst System | Substituent Introduced at C4 | Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Aryl or Heteroaryl | 4-Aryl-3-(trifluoromethyl)benzofurans |

| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl | 4-Alkenyl-3-(trifluoromethyl)benzofurans |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl | 4-Alkynyl-3-(trifluoromethyl)benzofurans |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Amino (Primary or Secondary) | 4-Amino-3-(trifluoromethyl)benzofurans |

| Stille Coupling | Organostannane, Pd Catalyst | Alkyl, Alkenyl, Aryl | 4-Substituted-3-(trifluoromethyl)benzofurans |

| Cyanation | Metal Cyanide (e.g., Zn(CN)₂), Pd Catalyst | Cyano | 4-Cyano-3-(trifluoromethyl)benzofuran |

Exploration of this compound as a Core Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govnih.govnih.govresearchgate.net this compound is an excellent starting point for DOS, offering at least two points for diversification.

The primary point of diversity is the C4-bromo position, which can be functionalized using a wide array of cross-coupling reactions as detailed in the previous section. acs.org By employing a variety of building blocks (e.g., different boronic acids, amines, alkynes), a large library of analogues with diverse substituents at this position can be rapidly generated.

A second level of diversity can be introduced by leveraging the reactivity of the benzofuran ring itself or by modifying the trifluoromethyl group, although the latter is significantly more challenging. The electron-withdrawing nature of the CF₃ group influences the reactivity of the heterocyclic ring, potentially allowing for selective functionalization at other positions under specific conditions. This multi-directional approach allows for the thorough exploration of the chemical space around the benzofuran core, leading to the generation of libraries with significant skeletal and substituent diversity. nih.govrsc.org

The table below outlines a hypothetical DOS strategy using the title compound as the core scaffold.

| Scaffold | Diversification Point 1 (C4-Position) | Diversification Point 2 (Other) | Resulting Library |

| This compound | Suzuki coupling with a set of 50 different boronic acids. | Buchwald-Hartwig amination at C7 (if regioselectivity is achieved). | A library of 4-aryl-7-amino-3-(trifluoromethyl)benzofuran derivatives. |

| This compound | Sonogashira coupling with a set of 30 different terminal alkynes. | Subsequent click chemistry on the alkyne functionality. | A library of complex triazole-containing benzofuran derivatives. |

| This compound | Buchwald-Hartwig amination with a set of 40 different amines. | N-acylation or N-alkylation of the introduced amino group. | A library of N-functionalized 4-amino-3-(trifluoromethyl)benzofuran derivatives. |

Construction of Polycyclic and Fused Heterocyclic Systems Incorporating the this compound Moiety

The title compound also serves as a valuable precursor for the construction of more complex, rigid polycyclic and fused heterocyclic systems. Such structures are of great interest in medicinal chemistry as they can offer improved binding affinity and selectivity for biological targets by reducing conformational flexibility. nih.gov

One common strategy involves intramolecular cyclization reactions. For instance, after a cross-coupling reaction at the C4-position to introduce a side chain with a suitable functional group, an intramolecular reaction can be triggered to form a new ring fused to the benzofuran core. A classic example is an intramolecular Heck reaction, where a tethered alkene cyclizes onto another position of the aromatic ring.

Another approach is to use the bromo-substituted benzofuran in annulation reactions, where a new ring is built onto the existing scaffold in a stepwise or concerted manner. For example, a palladium-catalyzed annulation could be used to construct a new carbocyclic or heterocyclic ring fused across the C3 and C4 positions. Research into 3,4-fused tricyclic benzofuran derivatives has shown promise in developing new therapeutic agents, highlighting the importance of this synthetic strategy. nih.gov Furthermore, radical cyclization methods have been employed to create fused systems, such as benzo scienceopen.comnih.govselenopheno[3,2-b]benzofuran from a benzofuran-containing boronic acid, demonstrating a pathway to complex heterocyclic structures. acs.orgacs.org

| Fused System Target | Synthetic Strategy Example | Key Intermediate |

| Pyrrolo[3,2-d]benzofuran | Sonogashira coupling followed by intramolecular cyclization of an amine. | 4-Alkynyl-3-(trifluoromethyl)benzofuran with a protected amino group on the alkyne. |

| Furo[3,4-g]quinoline | Introduction of an amino group at C4, followed by reaction with a β-ketoester (e.g., Conrad-Limpach synthesis). | 4-Amino-3-(trifluoromethyl)benzofuran. |

| Benzofuro[3,4-fg]indole | Multi-step sequence involving formation of a bond between C4 and an adjacent position, often via metal-catalyzed C-H activation or intramolecular cyclization. | A 4-substituted benzofuran with a reactive tether positioned for cyclization. |

| Benzo scienceopen.comnih.govthieno[3,2-b]benzofuran | Palladium-catalyzed coupling to introduce a thiophene (B33073) moiety, followed by intramolecular cyclization. | 4-(Thiophen-yl)-3-(trifluoromethyl)benzofuran derivative. |

Advanced Spectroscopic and Computational Characterization of 4 Bromo 3 Trifluoromethyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Bromo-3-(trifluoromethyl)benzofuran, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo and trifluoromethyl substituents. Typically, aromatic protons in benzofuran derivatives resonate in the range of δ 7.0-8.0 ppm. The precise chemical shifts and coupling constants (J) would allow for the definitive assignment of each proton, confirming the substitution pattern. For instance, the proton on the furan (B31954) ring (at position 2) would likely appear as a singlet, while the protons on the benzene (B151609) ring would show a more complex splitting pattern (e.g., doublets, triplets, or multiplets) depending on their relative positions and coupling interactions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | s | - |

| H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-6 | 7.3 - 7.5 | t | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | d | 7.0 - 8.0 |

(Note: This is a predictive table based on general principles of NMR spectroscopy for similar structures.)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would display nine distinct signals, one for each carbon atom in the unique chemical environment. The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The trifluoromethyl group's strong electron-withdrawing nature would deshield the adjacent carbon (C-3), shifting its resonance downfield. Furthermore, the carbon of the CF₃ group itself would exhibit a characteristic quartet splitting pattern in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Aromatic and heterocyclic carbons in benzofurans typically appear in the δ 100-160 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 155 |

| C-3 | 115 - 125 (q) |

| C-3a | 120 - 130 |

| C-4 | 110 - 120 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 150 - 160 |

| CF₃ | 120 - 130 (q) |

(Note: This is a predictive table based on general principles of NMR spectroscopy for similar structures. 'q' denotes a quartet.)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound would show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its local electronic environment. In aromatic systems, the trifluoromethyl group typically resonates in the range of δ -60 to -70 ppm relative to a standard like CFCl₃. This sensitivity makes ¹⁹F NMR an excellent probe for studying intermolecular interactions and subtle changes in the molecular environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic and furan rings (~1600-1450 cm⁻¹), and C-O-C stretching of the furan ether linkage (~1250-1050 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1350-1150 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (ether) | Stretching | 1250 - 1050 |

| C-F (CF₃) | Stretching | 1350 - 1150 (strong) |

| C-Br | Stretching | < 800 |

(Note: This table presents expected ranges for the specified functional groups.)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₄BrF₃O), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙), confirming its elemental formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such molecules could involve the loss of a bromine atom, a trifluoromethyl radical, or carbon monoxide from the furan ring. Analysis of these fragment ions helps to piece together the molecular structure.

Table 4: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₉H₄⁷⁹BrF₃O]⁺˙ | 279.9428 |

| [C₉H₄⁸¹BrF₃O]⁺˙ | 281.9407 |

| [M - Br]⁺ | 201.0265 |

| [M - CF₃]⁺ | 210.9452 |

(Note: These are calculated exact masses for the specified ions.)

Computational chemistry serves as a powerful tool for investigating the molecular properties of complex organic compounds. While specific computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the principles and expected outcomes of such analyses can be thoroughly described. By applying established theoretical methods to this molecule, significant insights into its electronic structure, reactivity, and spectroscopic characteristics can be predicted. This section outlines the key computational techniques that would be employed for a comprehensive characterization of this compound, with illustrative data drawn from studies on the parent benzofuran molecule and its other derivatives to demonstrate the nature of the expected findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, often utilizing functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to balance accuracy and computational cost. aip.org

For this compound, the first step in a computational analysis would be geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting the most stable three-dimensional structure of the molecule. Key outputs of this optimization are the theoretical bond lengths, bond angles, and dihedral angles. While experimental data for the target molecule is unavailable, DFT calculations on the parent 1-benzofuran molecule have shown excellent agreement with experimental results, suggesting that this method can reliably predict its geometry. physchemres.org For instance, a study on 1-benzofuran using the B3LYP/6-311+G(d,p) level of theory revealed specific bond lengths and angles that define its planar structure. aip.org The introduction of the bulky bromine and trifluoromethyl groups at the C4 and C3 positions would be expected to cause minor distortions in the planarity of the benzofuran ring system, which DFT calculations would precisely quantify.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for 1-Benzofuran

| Parameter | Bond Length (Å) (Gas Phase) | Parameter | Bond Angle (°) (Gas Phase) |

| C2-C3 | 1.366 | C2-O1-C7a | 106.3 |

| C3-C3a | 1.444 | C3-C2-O1 | 110.8 |

| C3a-C4 | 1.396 | C3a-C3-C2 | 106.1 |

| C4-C5 | 1.397 | C4-C3a-C7a | 120.9 |

| C5-C6 | 1.401 | C5-C4-C3a | 117.8 |

| C6-C7 | 1.387 | C6-C5-C4 | 121.7 |

| C7-C7a | 1.398 | C7-C6-C5 | 120.3 |

| O1-C2 | 1.365 | C7a-C7-C6 | 118.4 |

| O1-C7a | 1.399 | C7-C7a-O1 | 110.8 |

Data derived from a DFT/B3LYP/6-311+G(d,p) study on the parent 1-benzofuran molecule and is provided for illustrative purposes. aip.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group would be expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzofuran. The precise energy values and the resulting gap would be determined through DFT calculations. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most susceptible to electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzofuran Derivative 1 | -5.71 | -1.98 | 3.73 |

| Benzofuran Derivative 2 | -5.44 | -1.89 | 3.55 |

| Benzofuran Derivative 3 | -6.15 | -2.55 | 3.60 |

Data adapted from a DFT study on benzofuran-1,3-thiazolidin-4-one derivatives and is provided for illustrative purposes to show typical energy ranges. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of near-zero or intermediate potential.

For this compound, an MEP analysis would be highly informative. The oxygen atom of the furan ring is expected to be a region of high negative potential (red), indicating its Lewis base character. researchgate.net The highly electronegative fluorine atoms of the trifluoromethyl group would also create a significant negative potential region. Conversely, the hydrogen atoms on the benzene ring would exhibit positive potential (blueish). The bromine atom is particularly interesting, as it can exhibit dual character due to the "σ-hole" phenomenon—a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential site for halogen bonding interactions. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). wikipedia.orgsci-hub.se This method allows for the quantification of electron density distribution, atomic charges, and stabilizing interactions within the molecule. researchgate.net

An NBO analysis of this compound would yield detailed information on several key aspects:

Natural Atomic Charges: It would calculate the charge distribution on each atom, providing a more robust picture than other methods like Mulliken population analysis. This would quantify the electron-withdrawing effects of the bromine and CF₃ substituents.

Hybridization: The analysis would describe the hybridization of the atomic orbitals that form each bond (e.g., sp², sp³).

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, it could quantify the hyperconjugation effects between the lone pairs on the furan oxygen and the antibonding orbitals (σ* or π*) of the adjacent rings, or intramolecular interactions involving the bromine and trifluoromethyl groups. These interactions are crucial for understanding the molecule's stability and electronic communication.

Table 3: Illustrative Natural Atomic Charges for 1-Benzofuran Atoms

| Atom | Natural Charge (e) |

| O1 | -0.563 |

| C2 | +0.134 |

| C3 | -0.222 |

| C3a | -0.051 |

| C4 | -0.198 |

| C5 | -0.203 |

| C6 | -0.211 |

| C7 | -0.189 |

| C7a | +0.274 |

Data derived from a DFT/B3LYP/6-311+G(d,p) study on the parent 1-benzofuran molecule and is provided for illustrative purposes. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

While the benzofuran ring system is largely rigid and planar, the substituent at the C3 position, the trifluoromethyl group (-CF₃), can rotate around the C3-C(F₃) single bond. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energies. A Potential Energy Surface (PES) map can be generated by systematically rotating the trifluoromethyl group and calculating the molecule's energy at each step.

This analysis for this compound would identify the most stable conformer (the global minimum on the PES) and any higher-energy conformers (local minima). It would also determine the energy barriers to rotation between these conformers. The results would reveal whether there is a preferred orientation of the CF₃ group relative to the benzofuran plane and how interactions with the adjacent bromine atom at the C4 position influence this preference.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. For this compound, predicting the ¹⁹F NMR chemical shift is particularly relevant. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, and the calculated value could be compared with experimental data to confirm the structure. Theoretical calculations have become a reliable tool for assigning ¹⁹F shifts in complex fluorinated aromatic compounds.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculation provides the frequency, intensity, and description of each vibrational mode (e.g., C-H stretch, C=C bend, C-F stretch). This theoretical spectrum can be compared with an experimental spectrum to aid in peak assignment and confirm the presence of specific functional groups. For instance, characteristic vibrational modes for the C-Br, C-F, and benzofuran ring system would be identified.

Theoretical Investigation of Non-Linear Optical (NLO) Properties

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by potential applications in optoelectronics, including optical data storage and image processing. nih.gov Organic compounds, particularly those with donor-acceptor groups connected by a π-conjugated bridge, are of great interest as they provide a pathway for the redistribution of electron density under an external electric field. physchemres.org Benzofuran derivatives have emerged as promising candidates for NLO applications due to their inherent electronic characteristics. physchemres.orgresearchgate.net Theoretical investigations, primarily employing Density Functional Theory (DFT), have become a crucial tool for predicting and understanding the NLO properties of these molecules. physchemres.orgresearchgate.net

Computational studies on benzofuran derivatives typically involve the calculation of several key parameters to evaluate their NLO potential. These include the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.org The magnitude of these parameters, particularly the first-order hyperpolarizability, is indicative of the NLO response of the material. physchemres.org For instance, a study on 2-phenylbenzofuran (B156813) derivatives calculated the first-order hyperpolarizability to be in the range of 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, highlighting their significant NLO properties. physchemres.org

The theoretical approach often involves optimizing the molecular geometry in the ground state using a suitable level of theory, such as the B3LYP or PBE functionals with a basis set like 6-31G(d,p) or 6-311++G(d,p). physchemres.orgsemanticscholar.org Following geometry optimization, the NLO properties are calculated. The HOMO-LUMO energy gap is another critical parameter; a smaller energy gap generally suggests higher polarizability and, consequently, a more significant NLO response. researchgate.net

For this compound, the presence of the electron-withdrawing trifluoromethyl group and the bromine atom is expected to influence its electronic structure and, therefore, its NLO properties. Theoretical calculations would be essential to quantify this influence. A hypothetical set of calculated NLO properties for this compound, based on values reported for analogous benzofuran derivatives, is presented in the table below. These values are illustrative and would require specific computational studies on the target molecule for validation.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.50 | Debye |

| Mean Polarizability (α) | 2.8 x 10⁻²³ | esu |

| First-Order Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are indispensable tools for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. nih.gov For heterocyclic compounds like benzofurans, computational chemistry, particularly Density Functional Theory (DFT), has been successfully applied to understand reactivity, predict reaction outcomes, and design novel synthesis strategies. nih.govwuxiapptec.com

Studies on benzofuran derivatives often focus on understanding their reactivity and the regioselectivity of their reactions. nih.govwuxiapptec.com For example, in the synthesis of benzofurans via acid-catalyzed cyclization of acetals, quantum mechanical analyses, including calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and reaction energy profiles, have been used to predict the major regioisomers formed. wuxiapptec.com Mechanistic investigations typically involve identifying the transition states of the proposed reaction pathways and calculating the activation energies. wuxiapptec.com A lower activation energy corresponds to a more favorable reaction pathway. wuxiapptec.com

In the context of this compound, quantum chemical studies could be employed to investigate a variety of reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or cycloaddition reactions. For instance, a study on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals used high-level computational methods to probe the potential energy surfaces and determine the most feasible reaction pathways by calculating reaction enthalpies and energy barriers. mdpi.com This type of analysis would be directly applicable to understanding the reactivity of the C-Br bond and the trifluoromethyl-substituted furan ring in this compound.

Furthermore, quantum tunneling is another phenomenon that can be investigated using quantum chemical methods, especially in reactions involving the transfer of protons or hydrogen atoms. researchgate.netruben-group.de While classical theories may not fully explain some reaction outcomes, computational studies can reveal tunneling-mediated pathways that are crucial for a complete understanding of the reaction mechanism. researchgate.netruben-group.de

A hypothetical reaction energy profile for a nucleophilic substitution reaction of this compound is presented below. This table illustrates the kind of data that can be obtained from quantum chemical studies to compare different reaction pathways.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Pathway A (Ortho-attack) | -5.2 | +15.8 | -10.1 | 21.0 |

| Pathway B (Meta-attack) | -4.8 | +25.3 | -2.5 | 30.1 |

Role of 4 Bromo 3 Trifluoromethyl Benzofuran As a Strategic Synthetic Intermediate

Precursor for Diverse Heterocyclic Systems

The C-4 bromine atom of 4-Bromo-3-(trifluoromethyl)benzofuran is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in constructing more elaborate heterocyclic frameworks. researchgate.net By carefully selecting the coupling partners and reaction conditions, chemists can append functionalities that subsequently participate in intramolecular cyclization reactions, leading to the formation of novel fused or linked heterocyclic systems.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters introduces new aromatic systems at the C-4 position. If the introduced substituent contains a suitably positioned functional group (e.g., a hydroxyl, amino, or carboxyl group), subsequent intramolecular cyclization can yield polycyclic heteroaromatic compounds. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary and secondary amines, including complex heterocyclic amines, at the C-4 position. nih.govwikipedia.org The resulting amino-benzofurans can serve as precursors for nitrogen-containing heterocycles, such as benzofuro-fused pyridines or pyrazines.

Sonogashira Coupling: The introduction of a terminal alkyne via Sonogashira coupling provides a highly versatile functional group. nih.govorganic-chemistry.org The alkyne can undergo various transformations, including intramolecular cyclizations with nearby functional groups or participation in cycloaddition reactions to form new heterocyclic rings like pyrazoles or isoxazoles. youtube.com

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (2-aminophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Precursor to Benzofuro[4,5-b]quinolines |

| Buchwald-Hartwig Amination | 2-aminopyridine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 4-(Pyridin-2-ylamino)-3-(trifluoromethyl)benzofurans |

| Sonogashira Coupling | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Precursors for Furo[3',2':4,5]benzofuro[3,2-b]pyrans |

Building Block in the Construction of Complex Organic Architectures

The ability to precisely and efficiently functionalize the C-4 position makes this compound an ideal building block for the assembly of complex, multi-component organic molecules. rsc.org Its rigid benzofuran (B130515) core provides a defined three-dimensional structure, while the trifluoromethyl group can be used to fine-tune steric and electronic properties. acs.org

Synthetic strategies often employ sequential cross-coupling reactions, where the bromine atom is first replaced, and then other positions on the newly introduced substituent are further functionalized. This modular approach allows for the systematic construction of intricate molecular architectures that would be difficult to access through other means. tus.ac.jp For instance, a Suzuki coupling can be used to attach a second aryl bromide, which can then undergo a subsequent, different cross-coupling reaction (e.g., a Heck or Stille coupling), enabling the stepwise elaboration of complex conjugated systems.

Intermediate for Materials Science Applications

Benzofuran-containing molecules are of significant interest in materials science, particularly for applications in organic electronics. acs.orgnih.gov The benzofuran moiety can be incorporated into conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This compound is a valuable intermediate for synthesizing such materials for several reasons:

The bromo-substituent allows for the incorporation of the benzofuran unit into larger π-conjugated systems via polymerization or iterative cross-coupling reactions. researchgate.net

The trifluoromethyl group is a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is often desirable for creating n-type semiconductor materials or for tuning the emission color in OLEDs.

The CF₃ group can also enhance the material's stability (both thermal and oxidative) and influence its solid-state packing, which are critical parameters for device performance and longevity.

| Target Material Class | Synthetic Strategy | Role of this compound | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Suzuki or Stille Polycondensation | Monomer unit | Organic Field-Effect Transistors (OFETs) |

| Small Molecule Semiconductors | Sequential Suzuki/Sonogashira Couplings | Core building block | Organic Photovoltaics (OPVs) |

| Fluorescent Dyes | Buchwald-Hartwig amination with emissive amines | Core scaffold | Organic Light-Emitting Diodes (OLEDs) |

Utility in the Preparation of Chemical Libraries for Research Screening

In drug discovery and chemical biology, the generation of chemical libraries containing a diverse range of related structures is crucial for identifying new biologically active compounds through high-throughput screening (HTS). stanford.educriver.com this compound is an excellent starting scaffold for creating such libraries due to the reliable and high-yielding nature of palladium-catalyzed cross-coupling reactions.

By reacting the parent compound with a large and diverse set of coupling partners, a library of novel 4-substituted-3-(trifluoromethyl)benzofurans can be rapidly assembled. For example, a medicinal chemistry campaign could involve:

Suzuki Coupling Array: Coupling with hundreds of different commercially available boronic acids and esters to explore a wide range of aryl and heteroaryl substitutions. nih.gov

Buchwald-Hartwig Amination Array: Coupling with a diverse set of primary and secondary amines to introduce various polar and basic functionalities. organic-chemistry.org

Sonogashira Coupling Array: Coupling with a variety of terminal alkynes to generate compounds with linear, rigid linkers suitable for probing deep into protein binding pockets. nih.gov

This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) around the benzofuran core, accelerating the process of lead identification and optimization in drug discovery programs. mdpi.com

Future Directions and Emerging Research Avenues for 4 Bromo 3 Trifluoromethyl Benzofuran

Development of More Efficient and Atom-Economical Synthetic Pathways

While numerous methods exist for the synthesis of the benzofuran (B130515) core, the preparation of polysubstituted derivatives like 4-Bromo-3-(trifluoromethyl)benzofuran often requires multi-step sequences that may lack efficiency and atom economy. Future research will likely focus on developing more streamlined synthetic routes.

Key areas of development include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions are staples in benzofuran synthesis, often involving Sonogashira coupling followed by intramolecular cyclization. Future efforts could be directed towards a one-pot, multi-component reaction that assembles the molecule from simpler, readily available starting materials, thereby minimizing waste and purification steps.

C-H Activation/Functionalization: A highly atom-economical approach would involve the direct C-H trifluoromethylation and bromination of a pre-formed benzofuran ring or the C-H functionalization of a suitably substituted phenol (B47542) or alkyne precursor. This would avoid the need for pre-functionalized substrates and reduce the number of synthetic steps.

Cascade Reactions: Designing a cascade or domino reaction, where multiple bonds are formed in a single, uninterrupted sequence, represents a highly efficient synthetic strategy. For instance, a process could be envisioned where a substituted phenol and a trifluoromethyl-containing building block undergo a cascade cyclization/bromination.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| One-Pot Pd/Cu Catalysis | High convergence, reduced workup | Catalyst sensitivity, reagent compatibility |

| Direct C-H Functionalization | High atom economy, fewer steps | Regioselectivity control, harsh conditions |

| Domino/Cascade Reactions | High efficiency, operational simplicity | Design of suitable precursors, reaction optimization |

| Visible-Light Photocatalysis | Green, mild conditions, high selectivity | Development of suitable photocatalysts and reaction conditions |

Exploration of Novel Reactivity Patterns and Cascade Reactions

The reactivity of this compound is largely unexplored. The interplay between the electron-rich benzofuran ring, the versatile bromo substituent, and the strongly electron-withdrawing trifluoromethyl group could lead to novel chemical behavior.

Future research should investigate:

Site-Selective Functionalization: The bromine at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the CF3 group at C3 could influence the reactivity of the C2 position, potentially enabling regioselective electrophilic substitutions that are otherwise difficult to achieve.

Cascade Reactions Utilizing the Bromo Group: The bromo group can be used to initiate cascade reactions. For example, a lithium-halogen exchange could generate an organolithium species that participates in an intramolecular cyclization or reaction with an electrophile, leading to complex polycyclic structures in a single step.

Reactivity of the Trifluoromethyl Group: While often considered inert, the CF3 group can participate in certain transformations. Exploring its potential for defluorinative functionalization or its influence on the stability of reaction intermediates could open new avenues for derivatization.

Charge-Accelerated Rearrangements: Recent studies on other substituted benzofurans have shown that substituent migrations can occur via charge-accelerated sigmatropic rearrangements. Investigating whether this compound can undergo similar rearrangements could lead to the synthesis of novel, highly substituted aromatic compounds.

Application in Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and continuous flow chemistry offer significant advantages in terms of reproducibility, scalability, safety, and the ability to handle hazardous reagents or unstable intermediates. The application of these technologies to the synthesis and derivatization of this compound is a promising future direction.

High-Throughput Derivatization: An automated platform could be used to rapidly generate a library of derivatives from this compound via cross-coupling reactions. By systematically varying the coupling partner, hundreds of new compounds could be synthesized and screened for biological activity or material properties.

Improved Safety and Control in Flow Chemistry: The synthesis of fluorinated compounds can sometimes involve hazardous reagents or energetic intermediates. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry) in small reactor volumes, significantly improving the safety profile. This would be particularly advantageous for scaling up the production of this compound.

**Telesc

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-(trifluoromethyl)benzofuran, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : A typical approach involves coupling halogenated phenol derivatives with trifluoromethyl-containing precursors. For example, 4-bromo-3-(trifluoromethyl)phenol can undergo Ullmann-type coupling or Suzuki-Miyaura reactions with boronic esters to form the benzofuran scaffold . Key optimization parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).

- Temperature control (70–110°C) to balance reaction rate and side-product formation.

- Solvent choice (e.g., DMF or THF for polar intermediates).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield improvements (e.g., 42% in a reported synthesis) rely on stoichiometric ratios and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR; bromine causes deshielding in ¹³C signals) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 411.1063; observed: 411.1065) .

- HPLC : Assess purity (>99% using C18 columns, acetonitrile/water mobile phase) .

- Melting Point : Compare with literature values (e.g., 47–49°C for related analogs) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of halogenated benzofuran derivatives, and what software tools are recommended for analysis?

- Methodological Answer : Challenges include:

- Heavy-Atom Effects : Bromine’s high electron density complicates X-ray diffraction data collection, requiring high-resolution detectors .

- Disorder Handling : Trifluoromethyl groups may exhibit rotational disorder, resolved using SHELXL’s PART instruction for anisotropic refinement .

- Software :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially for twinned crystals .

- ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions (e.g., C–H···O and Br···Br contacts) .

- Example: A monoclinic P2₁/c space group with a = 11.530 Å, β = 100.6° was resolved for a bromo-benzofuran analog .

Q. How do electronic effects of bromo and trifluoromethyl substituents influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Bromo Substituents : Act as meta-directing deactivating groups due to electron-withdrawing inductive effects, favoring substitution at positions 5 or 7 of the benzofuran core .

- Trifluoromethyl Groups : Strongly electron-withdrawing (-I effect), further deactivating the ring and directing electrophiles to para positions relative to the substituent.

- Experimental Validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based urease inhibition assays (λₑₓ = 330 nm, λₑₘ = 450 nm) .

- Controls : Include positive controls (e.g., ampicillin for bacteria) and solvent controls (DMSO <1% v/v).

Q. How can computational methods predict molecular interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model ligand-receptor binding (e.g., sphingosine-1-phosphate receptors) .

- MD Simulations : GROMACS for stability analysis (20 ns trajectories, AMBER force field) .

- QSAR Models : Train on benzofuran analogs to correlate substituent electronegativity with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.